N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide
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Overview
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide is a synthetic compound that features an indole moiety, a piperidine ring, and a butenamide group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of aniline derivatives with ethyl α-ethylacetoacetate, followed by cyclization to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the final butenamide group is added via an amide coupling reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide undergoes various chemical reactions, including:
Substitution: . Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions include oxidized, reduced, and substituted indole derivatives.
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to multiple receptors with high affinity, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, receptor binding, or gene expression, leading to its observed biological activities .
Comparison with Similar Compounds
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of this compound lies in its specific structure, which combines an indole moiety with a piperidine ring and a butenamide group, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C19H23N3O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C19H23N3O2/c1-13(2)11-18(23)20-15-7-9-22(10-8-15)19(24)17-12-14-5-3-4-6-16(14)21-17/h3-6,11-12,15,21H,7-10H2,1-2H3,(H,20,23) |
InChI Key |
BVOMHXIDFQQJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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